4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid
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Description
“4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid” is a chemical compound with the molecular formula C16H22O4 . Its average mass is 278.344 Da and its monoisotopic mass is 278.151794 Da .
Molecular Structure Analysis
The molecular structure of “4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid” is represented by the linear formula C16H22O4 . The compound has an average mass of 278.344 Da and a monoisotopic mass of 278.151794 Da .Scientific Research Applications
Catalytic Applications
- A study on multi-component reactions catalyzed by boric acid utilized derivatives similar to 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid, highlighting the efficiency and environmental friendliness of these reactions (Kiyani & Ghorbani, 2015).
Synthesis and Structural Analysis
- Research on the synthesis of various aroyl propionic acid derivatives, including N-acylhydrazone motif, shows the use of similar compounds as starting materials for complex syntheses (Turan-Zitouni et al., 2014).
- A study on the interaction of 3H-furan-2-ones and 4-oxobutanoic acids with 2-(aminophenyl)methanol provides insights into the reaction mechanisms and structural dependencies of compounds similar to 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid (Amalʼchieva et al., 2022).
Pharmaceutical Research
- In the field of pharmaceutical research, studies have explored the synthesis and activities of related compounds, focusing on their potential therapeutic applications, such as in the treatment of inflammatory conditions or as enzyme inhibitors (Kuchař et al., 1995).
Material Science
- Organotin (IV) derivatives of carboxylate ligand, structurally similar to 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid, have been synthesized and characterized for potential applications in material science, including their antimicrobial properties and interactions with DNA (Sirajuddin et al., 2019).
Chemical Structure and Activity Relationships
- Investigations into the relationship between the metabolic chiral inversion and chemical structure of various 4-phenyl-4-oxobutanoic acids highlight the importance of specific molecular features for their biological activities (Yoshida et al., 1997).
properties
IUPAC Name |
4-(4-hexoxyphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-12-20-14-8-6-13(7-9-14)15(17)10-11-16(18)19/h6-9H,2-5,10-12H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOIELCLJGGCGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215089 |
Source
|
Record name | Benzenebutanoic acid, 4-(hexyloxy)-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid | |
CAS RN |
64779-14-2 |
Source
|
Record name | Benzenebutanoic acid, 4-(hexyloxy)-4-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064779142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenebutanoic acid, 4-(hexyloxy)-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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